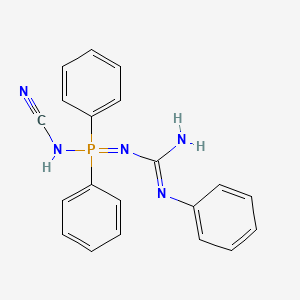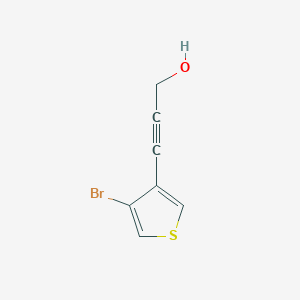
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- is an organic compound with the molecular formula C7H5BrOS. It is a derivative of propargyl alcohol, featuring a brominated thiophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- typically involves the bromination of 3-thienyl-2-propyn-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient brominating agents and reaction conditions that maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
科学研究应用
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could interact with enzymes and proteins involved in cellular processes .
相似化合物的比较
1-(3-Thienyl)-2-propyn-1-ol: Similar structure but lacks the bromine atom.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group instead of a bromine atom.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a thiophene ring.
Uniqueness: 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
835886-93-6 |
|---|---|
分子式 |
C7H5BrOS |
分子量 |
217.08 g/mol |
IUPAC 名称 |
3-(4-bromothiophen-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrOS/c8-7-5-10-4-6(7)2-1-3-9/h4-5,9H,3H2 |
InChI 键 |
FUXLEYMPMDPEFB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CS1)Br)C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

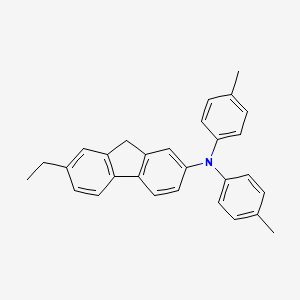
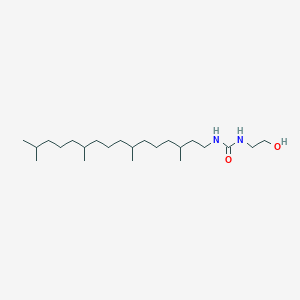
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
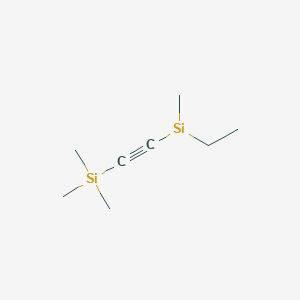
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)


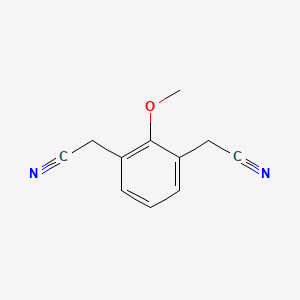
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
